7-Vinyl-1H-pyrazolo[3,4-c]pyridine
Description
7-Vinyl-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring at the [3,4-c] positions. Applications of this scaffold are emerging in medicinal chemistry, particularly as adenosine receptor antagonists and kinase inhibitors .
Properties
Molecular Formula |
C8H7N3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
7-ethenyl-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H7N3/c1-2-7-8-6(3-4-9-7)5-10-11-8/h2-5H,1H2,(H,10,11) |
InChI Key |
YBLREQJIJIPGRY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC=CC2=C1NN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: Pyrazolo[3,4-b]pyridines vs. Pyrazolo[3,4-c]pyridines
- Pyrazolo[3,4-b]pyridines: These isomers differ in the fusion position of the pyrazole and pyridine rings. For example, 1H-pyrazolo[3,4-b]pyridine derivatives, such as those reported by Zhao et al. (2016), exhibit potent fibroblast growth factor receptor (FGFR) inhibition (IC₅₀ < 10 nM), highlighting the impact of ring fusion position on target selectivity . In contrast, 7-vinyl-1H-pyrazolo[3,4-c]pyridine derivatives show nanomolar affinity for adenosine receptors (A₁/A₃), suggesting divergent biological applications .
- Key Differences: Electronic effects: The [3,4-c] fusion alters electron distribution, influencing binding to adenosine receptors versus kinases. Synthetic accessibility: Pyrazolo[3,4-b]pyridines are more extensively studied, with established protocols for 6-oxo and tetrahydro derivatives .
Substituted Pyrazolo[3,4-c]pyridines
- Halogenated Derivatives :
- 5-Chloro-1H-pyrazolo[3,4-c]pyridine : A commercially significant derivative with applications in agrochemicals and pharmaceuticals. Its global production capacity is projected to grow at a CAGR of 4.2% (2020–2025) due to demand for intermediates in kinase inhibitor synthesis .
- 7-Azido-1H-pyrazolo[3,4-c]pyridine : Used in click chemistry for triazole-linked hybrids, demonstrating versatility in bioconjugation .
- Vinyl vs. Halogen Substituents :
Related Bicyclic Heterocycles
- Pyrrolo[3,4-c]pyridines : These compounds replace the pyrazole ring with a pyrrole, leading to distinct biological profiles. For example, pyrrolo[3,4-c]pyridine-1,3-diones exhibit potent analgesic activity (ED₅₀ = 1.2 mg/kg), attributed to enhanced hydrogen bonding with opioid receptors .
- Pyrano[3,4-c]pyridines: Fused with a pyran ring, these hybrids (e.g., triazole-linked derivatives) show anticonvulsant activity, reducing pentylenetetrazole-induced seizures by 80% at 50 mg/kg .
Research Findings and Data Tables
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